tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate

Medicinal Chemistry Physicochemical Property Optimization Scaffold Differentiation

Fragment-based and SAR-driven medicinal chemistry programs require building blocks with orthogonal protection and defined hydrogen-bonding capacity. Generic tetrahydroquinoline analogs lack the 4-hydroxy group critical for tuning binding interactions. This compound directly addresses this gap: • Orthogonal protection: free tetrahydroquinoline NH for primary derivatization, Boc-protected 3-aminomethyl for sequential deprotection, enabling macrocycle or bivalent ligand construction. • Polarity advantage: logP 2.3 vs. 2.9 for the des-hydroxy analog; improved solubility for fragment library screening per Rule of Three guidelines. • Pharmacophore integrity: the 4-OH group provides key H-bond donor/acceptor functionality essential for glucocorticoid receptor (GR) agonist SAR, supporting transrepression/transactivation selectivity studies. • Supply: 95% purity, shipped ambient from US/EU logistics centers. For R&D and further manufacturing use only.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B13192804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNC2=CC=CC=C2C1O
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-10-8-16-12-7-5-4-6-11(12)13(10)18/h4-7,10,13,16,18H,8-9H2,1-3H3,(H,17,19)
InChIKeyOTYUFWIETPQGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate: A Specialized Tetrahydroquinoline Building Block for Medicinal Chemistry


tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate (CAS 1306604-27-2) is a protected heterocyclic building block featuring a 1,2,3,4-tetrahydroquinoline core with a strategically positioned 4-hydroxy group and a 3-aminomethyl carbamate handle [1]. This compound is utilized as a synthetic intermediate in pharmaceutical research, valued for its dual protection (Boc on the amine, free secondary amine and alcohol for further derivatization) [2]. It is supplied at a standard purity of 95% by vendors such as AKSci and Enamine for research and further manufacturing use, not for direct human application .

Why Generic Tetrahydroquinoline Carbamates Cannot Replace tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate


Simple substitution with other Boc-protected tetrahydroquinoline analogs is not feasible due to the unique combination of the 4-hydroxy group and the 3-aminomethyl carbamate. This specific arrangement creates a distinct hydrogen-bonding fingerprint and a steric/electronic environment that directly impacts molecular recognition [1]. Removing the 4-hydroxyl group (as in the des-hydroxy analog) eliminates a critical hydrogen bond donor and acceptor, significantly altering the compound's polarity, logP, and potential binding interactions [2]. The precise substitution pattern is essential for generating specific pharmacophores found in bioactive molecules, as evidenced by SAR studies on tetrahydroquinoline scaffolds targeting receptors like the glucocorticoid receptor (GR) [3].

Quantitative Evidence for Selecting tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate Over Analogs


Enhanced Hydrogen Bonding Capacity vs. Des-Hydroxy Analog (CAS 1539902-30-1)

The target compound introduces a 4-hydroxy group, adding one extra hydrogen bond donor and one extra hydrogen bond acceptor compared to its direct des-hydroxy analog, tert-butyl ((1,2,3,4-tetrahydroquinolin-3-yl)methyl)carbamate [1]. This structural difference is quantitatively reflected in the computed properties.

Medicinal Chemistry Physicochemical Property Optimization Scaffold Differentiation

Significantly Reduced Lipophilicity (LogP) vs. Des-Hydroxy Analog

The introduction of the hydroxyl group on the tetrahydroquinoline core reduces the lipophilicity of the target compound relative to its des-hydroxy comparator. The computed XLogP3-AA value indicates a measurable decrease [1].

ADME Optimization Lipophilicity Control Solubility Enhancement

Demonstrated Utility as a Key Intermediate for GR Agonists vs. Non-Hydroxylated Scaffolds

SAR studies on tetrahydroquinolin-3-yl carbamates have identified the 4-hydroxyl substitution as a critical determinant for achieving selective glucocorticoid receptor (GR) agonism. While not the final drug, the target compound's specific oxidation pattern mirrors a key pharmacophoric element [1].

Glucocorticoid Receptor Anti-Inflammatory Agents Structure-Activity Relationship (SAR)

Optimal Application Scenarios for tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate Based on Evidence


Synthesis of Conformationally Constrained Kinase or GPCR Inhibitors

The target compound's dual protecting groups allow for sequential, orthogonal deprotection. The free amine on the tetrahydroquinoline core can be functionalized first, followed by Boc removal at the 3-aminomethyl position, enabling the construction of conformationally constrained macrocycles or bivalent ligands where precise spatial orientation of the 4-hydroxy and 3-aminomethyl groups is critical for target binding [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a lower logP (2.3 vs. 2.9 for the des-hydroxy analog) and higher Fsp3 character contributed by the hydroxyl, this building block aligns with the 'Rule of Three' guidelines for fragments. Its improved solubility profile makes it a high-value addition to fragment libraries aimed at targets with polar binding sites, such as proteases and epoxide hydrolases [1].

Optimization of Glucocorticoid Receptor Modulators

Directly supported by class-level SAR, this building block can serve as a critical intermediate for generating focused libraries of tetrahydroquinoline GR agonists. Researchers can exploit the 4-hydroxy moiety to fine-tune the transrepression/transactivation selectivity, a key challenge in developing safer anti-inflammatory agents with reduced metabolic side effects [1].

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